4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a molecular formula of C17H25Cl2NO3. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dichloromethylphenoxy and ethoxy groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:
Preparation of 2,4-Dichloro-6-methylphenol: This is achieved through the chlorination of 2,6-dimethylphenol.
Formation of 2,4-Dichloro-6-methylphenoxyethanol: The phenol is then reacted with ethylene oxide under basic conditions.
Synthesis of 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethylmorpholine: The intermediate product is further reacted with morpholine in the presence of a suitable catalyst.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, with continuous monitoring to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylphenoxyacetic acid
- 2,4-Dichloro-6-methylphenoxyethanol
- 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethylmorpholine
Uniqueness
4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern and the presence of both dichloromethylphenoxy and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO3.C2H2O4/c1-12-8-15(18)9-16(19)17(12)22-7-6-21-5-4-20-10-13(2)23-14(3)11-20;3-1(4)2(5)6/h8-9,13-14H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFVSYGYOCKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2C)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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